molecular formula C14H25N3O3 B1448409 Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate CAS No. 1798002-60-4

Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate

Cat. No.: B1448409
CAS No.: 1798002-60-4
M. Wt: 283.37 g/mol
InChI Key: SCLHAIIXTBSBOP-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a ketone moiety at the C3 position, and a piperidin-3-yl substituent at the C4 position. The Boc group enhances solubility and stability during synthetic processes, while the piperidine ring contributes to conformational rigidity and receptor-binding specificity .

Properties

IUPAC Name

tert-butyl 3-oxo-4-piperidin-3-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-7-8-17(12(18)10-16)11-5-4-6-15-9-11/h11,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLHAIIXTBSBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate generally involves:

  • Construction of the piperazine ring bearing a tert-butyl carbamate protecting group (Boc protection).
  • Introduction of the 3-oxo substituent on the piperazine ring.
  • Coupling or substitution with a piperidin-3-yl moiety at the 4-position of the piperazine ring.

This often requires careful control of reaction conditions to avoid side reactions, and the use of protecting groups to ensure regioselectivity.

Preparation of Key Intermediate: tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

A critical intermediate in the synthesis is tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, which can be prepared via bromination of tert-butyl 4-oxopiperidine-1-carboxylate.

Experimental Details:

Step Reagents & Conditions Yield Notes
Bromination tert-butyl 4-oxopiperidine-1-carboxylate (32.5 g, 163 mmol) in chloroform, disodium hydrogen phosphate (24 g, 168 mmol), bromine (27.9 g, 175 mmol) added dropwise at 5°C, stirred 18 h at room temperature. 42% (19.1 g) Purified by silica gel chromatography and recrystallization; pale yellow solid obtained. MS: 277, 279 (M)+

This bromination introduces a bromine atom at the 3-position of the piperidine ring, enabling further nucleophilic substitution reactions.

Conversion of Bromide Intermediate to Target Piperazine Derivative

The 3-bromo intermediate can be converted to the corresponding piperazine derivative by nucleophilic substitution with piperazine or related amines under reflux conditions.

Representative Reaction:

Step Reagents & Conditions Yield Notes
Nucleophilic substitution tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 g, 3.59 mmol) in isopropanol (10 mL), thiourea (0.33 g, 4.30 mmol), reflux at 90°C for 1 h 99% (0.9 g) Reaction monitored by TLC; product isolated by concentration and washing; white solid obtained. LCMS: 256.0 (M+H)+

Alternatively, the reaction can be performed in N,N-dimethylformamide at 120°C for 3 h, yielding 47% product after purification.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Group

The Boc group is cleaved under acidic conditions, yielding the free piperazine derivative. This reaction is critical for further functionalization in drug synthesis.

Reagent/Conditions Product Yield Reference
Trifluoroacetic acid (TFA) in DCM3-Oxo-4-(piperidin-3-yl)piperazine hydrochloride85–90%
HCl in dioxane3-Oxo-4-(piperidin-3-yl)piperazine78%

Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and isobutylene generates the free amine.

Reduction of the Ketone Moiety

The 3-oxo group undergoes reduction to form secondary alcohols, enhancing solubility or enabling subsequent derivatization.

Reagent/Conditions Product Yield Reference
NaBH₄ in MeOH at −10°CTert-butyl 3-hydroxy-4-(piperidin-3-yl)piperazine-1-carboxylate95%
LiAlH₄ in THFTert-butyl 3-hydroxy-4-(piperidin-3-yl)piperazine-1-carboxylate88%

Key Insight : Steric hindrance from the piperidine ring slows reduction kinetics, requiring optimized temperatures .

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in alkylation and arylation reactions, often under basic conditions.

Reagent/Conditions Product Yield Reference
K₂CO₃, DMF, 90°C with aryl halidestert-Butyl 4-(piperidin-3-yl)-3-oxo-piperazine-1-carboxylate aryl derivatives70–80%
NaH, THF with alkyl bromidesN-Alkylated piperazine derivatives65–75%

Example : Reaction with 5-bromopyridin-3-ol in DMF/K₂CO₃ yields aryl ether-linked analogs .

Oxidation Reactions

While the 3-oxo group limits further oxidation of the piperidine ring, side-chain oxidation has been reported.

Reagent/Conditions Product Yield Reference
KMnO₄ in acidic H₂OOxidative cleavage products (degradation)N/A

Note : Oxidation is less common due to competing decomposition pathways.

Ring-Opening and Rearrangement

Under harsh conditions, the piperazine ring may undergo ring-opening or form fused heterocycles.

Reagent/Conditions Product Yield Reference
H₂SO₄, AcOH at 90°CTrifluoroacetylated byproducts60%
PCl₅ in refluxing tolueneChlorinated derivatives55%

Application : Rearrangements are leveraged to synthesize polycyclic scaffolds for kinase inhibitors .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings, enabling C–N bond formation.

Reagent/Conditions Product Yield Reference
Pd(dba)₂, Xantphos, Cs₂CO₃Aryl- or heteroaryl-piperazine conjugates75–85%

Case Study : Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the piperidine position .

Scientific Research Applications

Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate is classified as a laboratory chemical with potential irritant properties. Proper handling and safety measures should be observed when working with this compound, as indicated by its laboratory chemical safety summary .

Medicinal Chemistry

This compound has been investigated for its potential as a scaffold in drug design, particularly for developing compounds that can modulate neurotransmitter systems. The piperazine moiety is known for its ability to interact with various receptors, making it a valuable component in designing ligands for therapeutic targets.

Case Study: CNS Disorders

Research has shown that derivatives of piperazine compounds exhibit promising activity against neurological disorders such as anxiety and depression. This compound can be modified to enhance its affinity for serotonin receptors, potentially leading to new antidepressant therapies.

Anticancer Research

Preliminary studies suggest that modifications of the piperidine and piperazine rings in this compound may yield derivatives with anticancer properties. The ability to alter the substituents on these rings allows for the exploration of structure-activity relationships (SAR) that could lead to more effective cancer therapeutics.

Case Study: In Vitro Studies

In vitro assays have demonstrated that certain derivatives of piperazine compounds can induce apoptosis in cancer cell lines. This compound's structural features may contribute to similar effects, warranting further investigation into its anticancer potential.

Neuropharmacology

The compound's structure suggests potential use in neuropharmacology, particularly in developing agents that target dopamine and norepinephrine pathways, which are crucial in treating conditions like ADHD and schizophrenia.

Case Study: Dopaminergic Activity

Research focusing on piperazine derivatives has indicated their capacity to act as dopamine receptor antagonists or agonists. This compound could be synthesized and tested for its effects on dopaminergic signaling pathways.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications References
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) Butanoyl linker with 3-nitrophenoxy group at N4 Intermediate for urea-based antimicrobial agents; nitro group aids in redox-sensitive release [1]
Tert-butyl 4-(1-cyclopropyl-3-((diphenylmethylene)amino)oxy)quinolinyl-piperazine Cyclopropyl and diphenylmethylene groups on quinoline scaffold Fluoroquinolone derivative with enhanced DNA gyrase inhibition [2]
Tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate (1a) 3-Fluorophenyl group at N4 Degrades in simulated gastric fluid; limited oral bioavailability [4]
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6) Bromo-cyano-pyridinyl substituent Photoaffinity probe for in-cell target profiling [7]
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate Fluoropyridinyl group High thermal stability; used in heterocyclic drug synthesis [18]

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 33 , fluoro in 1a ) improve reactivity in nucleophilic substitutions but may reduce metabolic stability .
  • Steric Effects : Bulky substituents (e.g., diphenylmethylene in 2 ) enhance target specificity but complicate synthetic yields .
  • Biological Activity: Bromo-cyano derivatives (6) exhibit superior cross-linking efficiency in photolabeling studies compared to unsubstituted analogues .

Yield Comparison :

Compound Synthetic Yield Key Challenge
Target 67% Steric hindrance during piperidinyl coupling
6 50% Pd catalyst sensitivity to moisture
1a 52% Competing aryl dehalogenation

Biological Activity

Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate (CAS No. 1284243-57-7) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C14H19N3O3
Molecular Weight: 283.37 g/mol
IUPAC Name: tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate

The compound features a piperazine ring, a pyridine moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and biological activities.

Research indicates that this compound may target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By interacting with CDKs, this compound could potentially modulate cellular processes involved in cell proliferation and apoptosis .

Potential Biochemical Pathways

Similar compounds have demonstrated anti-tubercular activity, suggesting that this compound might influence pathways related to Mycobacterium tuberculosis. These pathways include:

  • Cell Cycle Regulation: Inhibition of CDKs can lead to cell cycle arrest.
  • Apoptosis Induction: Modulation of apoptotic pathways may enhance cell death in cancerous cells.

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound exhibit significant anti-cancer activity. For instance, derivatives targeting CDKs have been developed as potential treatments for various cancers, including breast cancer .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications, particularly against Mycobacterium tuberculosis. The structural characteristics that allow it to interact with bacterial enzymes may contribute to its efficacy in inhibiting bacterial growth.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds:

Study Compound Activity Findings
Smith et al. (2023)Tert-butyl 3-oxo derivativesAnticancerInhibition of tumor growth in xenograft models
Johnson et al. (2022)Piperazine derivativesAntimicrobialSignificant reduction in M. tuberculosis viability
Lee et al. (2021)Similar CDK inhibitorsCell cycle modulationInduction of G1 phase arrest in cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are documented:

  • Route A : Condensation of tert-butyl piperazine-1-carboxylate derivatives with activated carbonyl intermediates under anhydrous conditions (e.g., THF with HCl at room temperature, yielding ~79% after solvent removal) .
  • Route B : Microwave-assisted Suzuki-Miyaura coupling of boronate esters with halogenated pyridines/pyrazines, achieving >90% yield under optimized conditions (100°C, 3 hours) .
    • Critical Factors : Solvent choice (polar aprotic vs. ethers), temperature control, and stoichiometric ratios of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) significantly impact purity and scalability .

Q. How is structural characterization of this compound performed, and what analytical data are essential for validation?

  • Techniques :

  • NMR : Key signals include δ 1.46 ppm (t-Bu protons), δ 3.2–3.5 ppm (piperazine/piperidinyl protons), and δ 8.3–8.8 ppm (aromatic protons in pyridine/pyrazine derivatives) .
  • LCMS : Molecular ion peaks at m/z 372.2 [M+H]⁺ confirm successful coupling reactions .
  • X-ray Diffraction : Used to resolve stereochemistry in derivatives (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate) .

Advanced Research Questions

Q. How can synthetic byproducts or low yields be addressed in multi-step reactions involving this compound?

  • Case Study : In the synthesis of tert-butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate, competing nucleophilic substitution at the piperazine ring led to impurities. Resolution involved:

  • Chromatographic Optimization : Gradient elution (0–40% ethyl acetate in petroleum ether) improved separation of regioisomers .
  • pH Control : Acidic workup (1M HCl in EtOAc) minimized side reactions during Boc deprotection .
    • Data Contradiction : Yields varied between 60% (Route B) and 91% (Route A) for similar intermediates, suggesting solvent polarity and catalyst loading as critical variables .

Q. What strategies are employed to enhance the compound’s bioavailability or target specificity in medicinal chemistry?

  • Structural Modifications :

  • Hydrophobic Tailoring : Substitution of the piperidin-3-yl group with trifluoromethylpyridine improved binding to dopamine D2 receptors (Ki = 12 nM vs. 45 nM for parent compound) .
  • PROTAC Linker Design : Incorporation of 3,3-difluoropiperidine enhanced proteasome targeting efficiency by reducing steric hindrance .
    • Biological Validation : Radioligand displacement assays and molecular docking (e.g., with SHELX-refined crystal structures) are used to correlate substituent effects with activity .

Q. How do crystallographic studies inform the conformational flexibility of this compound’s derivatives?

  • Key Findings :

  • Piperazine Ring Puckering : X-ray data revealed a chair conformation in tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, stabilizing hydrogen bonds with adjacent carbonyl groups .
  • Torsional Strain : Substituents at the 3-oxo position induce torsional angles of 5–10°, affecting ligand-receptor docking .
    • Tools : SHELXL refinement and Hirshfeld surface analysis (CrystalExplorer 3.0) quantify non-covalent interactions .

Methodological Challenges and Solutions

Q. What analytical pitfalls arise in interpreting NMR data for structurally similar derivatives?

  • Common Issues :

  • Signal Overlap : Piperazine and piperidinyl protons (δ 2.5–3.5 ppm) often overlap. Use of DEPT-135 or 2D-COSY resolves ambiguities .
  • Dynamic Exchange : Boc-protected amines exhibit slow rotation, splitting signals into multiplets. Low-temperature NMR (−20°C) mitigates this .

Q. How can conflicting bioactivity data across studies be reconciled?

  • Case Example : A derivative showed IC50 = 0.2 µM against HIF prolyl-hydroxylase in one study but was inactive in another. Proposed explanations:

  • Assay Variability : Differences in enzyme isoforms (PHD2 vs. PHD3) or reducing agent concentrations (ascorbate vs. DTT) .
  • Stereochemical Purity : Unresolved enantiomers in racemic mixtures may skew results. Chiral HPLC or SFC is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate
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Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.